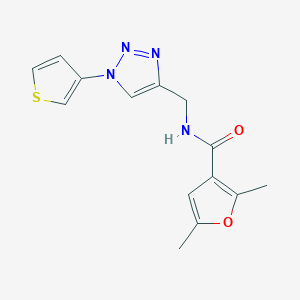

2,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide

Description

2,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide is a heterocyclic compound combining furan, triazole, and thiophene moieties. Its structure features a 2,5-dimethylfuran-3-carboxamide core linked via a methylene bridge to a 1-(thiophen-3-yl)-1H-1,2,3-triazole group.

Properties

IUPAC Name |

2,5-dimethyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-9-5-13(10(2)20-9)14(19)15-6-11-7-18(17-16-11)12-3-4-21-8-12/h3-5,7-8H,6H2,1-2H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUCRGPTEXKKAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=CN(N=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. The key steps include:

Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Dimethyl Groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Formation of the Carboxamide Group: This involves the reaction of the furan derivative with an amine or ammonia in the presence of a coupling agent like EDCI or DCC.

Synthesis of the 1,2,3-Triazole Ring: This can be accomplished through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Thiophene Moiety: This step involves the coupling of the thiophene derivative with the triazole ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thiophene moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring, where nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carboxamide group can yield amines.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry: It may find applications in the development of new polymers, coatings, and electronic materials due to its unique structural features.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring and thiophene moiety can facilitate binding to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

While direct experimental data for 2,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide is lacking, comparisons can be drawn to structurally related analogs documented in pharmacological and crystallographic literature. Below is an analysis based on structural motifs and functional groups:

Structural Analogues in Pharmacopeial Forum (PF 43(1))

The Pharmacopeial Forum report (2017) describes thiazole-containing carbamate and urea derivatives, such as:

| Feature | Target Compound (Furan-Triazole-Thiophene) | Thiazole-Based Analogs (PF 43(1)) |

|---|---|---|

| Core Heterocycle | Furan + triazole + thiophene | Thiazole + carbamate/urea |

| Functional Groups | Carboxamide, methyl substituents | Hydroperoxide, methylureido groups |

| Bioactivity | Undocumented | Likely protease/kinase inhibition |

Key Differences :

- The thiazole analogs incorporate hydroperoxide and urea groups, which enhance reactivity and hydrogen-bonding capacity compared to the triazole-thiophene-furan hybrid.

Triazole-Thiophene Hybrids in Crystallography

SHELX software () is widely used for refining small-molecule crystal structures, including triazole derivatives.

- Planar geometry in triazole-thiophene regions, enabling π-π interactions with biological targets.

- Methylene linkers (as in the target compound) that provide conformational flexibility, unlike rigid carbamate linkers in PF 43(1) analogs .

Physicochemical Properties

| Property | Target Compound | Thiazole Analogs (PF 43(1)) | Triazole-Thiophene Antifungals |

|---|---|---|---|

| LogP (Predicted) | ~2.8 (moderate lipophilicity) | ~1.5 (higher polarity) | ~3.2 (high lipophilicity) |

| Hydrogen Bond Acceptors | 5 (triazole N, furan O) | 7–9 (carbamate/urea O/N) | 4–5 (triazole N, thiophene S) |

Implications :

- The target compound’s moderate lipophilicity may balance membrane permeability and aqueous solubility better than PF 43(1) analogs.

- Fewer hydrogen-bond acceptors compared to PF 43(1) compounds could reduce off-target interactions .

Biological Activity

2,5-Dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive review of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a thiophene moiety, and a triazole unit. Its molecular formula is with a molecular weight of approximately 348.43 g/mol. The presence of these heterocycles is significant as they are often associated with diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing triazole and thiophene derivatives exhibit promising biological activities, including:

- Anticancer Activity : Many triazole derivatives have been shown to inhibit cancer cell proliferation.

- Antimicrobial Activity : Compounds with thiophene structures often display effective antimicrobial properties against various pathogens.

Anticancer Activity

Studies have demonstrated that the incorporation of triazole moieties enhances the anticancer efficacy of compounds. For instance:

- Mechanism of Action : Triazole derivatives are known to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition leads to apoptosis in cancer cells by disrupting the synthesis of deoxythymidine triphosphate (dTTP) .

-

Case Studies :

- A study reported that triazole derivatives exhibited significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For example, one derivative showed an IC50 value of 1.1 µM against MCF-7 cells .

- Another research highlighted that compounds similar to this compound demonstrated growth inhibition in leukemia cell lines with GI50 values in the nanomolar range .

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy:

- Efficacy Against Pathogens : Research has indicated that derivatives containing thiophene rings can effectively inhibit bacterial strains such as Escherichia coli and Staphylococcus aureus .

- Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell walls or interference with essential metabolic pathways.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.